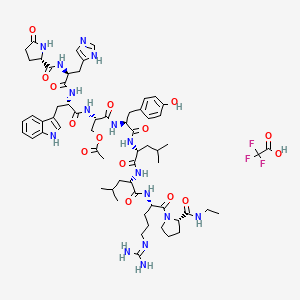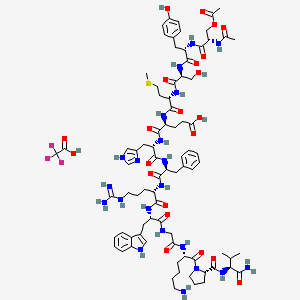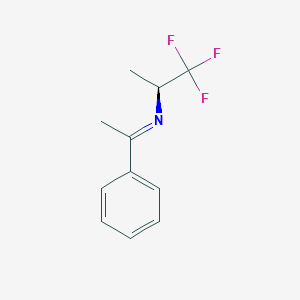
H-D-Ala-Leu-Lys-AMC Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Ala-Leu-Lys-AMC Hydrochloride, commonly referred to as H-D-ALL-AMC, is an artificial amino acid derivative commonly used in laboratory experiments. It is an inhibitor of chymotrypsin and other serine proteases, and is widely used in biochemical and physiological research. H-D-ALL-AMC is an important tool in the study of enzyme kinetics and the development of new therapeutic agents.
作用機序
H-D-ALL-AMC is an inhibitor of serine proteases, such as chymotrypsin. It binds to the active site of the protease, blocking the substrate from binding and thus inhibiting the enzyme. This mechanism of action is similar to that of other serine protease inhibitors, such as phenylmethylsulfonyl fluoride.
Biochemical and Physiological Effects
H-D-ALL-AMC has been shown to inhibit the activity of serine proteases, such as chymotrypsin, in both in vitro and in vivo studies. In vitro studies have shown that H-D-ALL-AMC can inhibit the activity of chymotrypsin by up to 95%. In vivo studies have also shown that H-D-ALL-AMC can reduce the activity of chymotrypsin in the blood and tissues of animals.
Advantages and Limitations for Laboratory Experiments
H-D-ALL-AMC has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. It is also a highly selective inhibitor of serine proteases, such as chymotrypsin. However, it is not a very potent inhibitor, and it has a relatively short half-life in vivo.
将来の方向性
There are several potential future directions for research using H-D-ALL-AMC. One potential direction is to develop more potent and selective inhibitors of serine proteases. Another potential direction is to use H-D-ALL-AMC as a tool to study the structure and function of proteins. Additionally, H-D-ALL-AMC could be used to develop novel therapeutic agents for the treatment of diseases caused by serine proteases. Finally, H-D-ALL-AMC could be used to study the mechanism of action of drugs.
合成法
H-D-ALL-AMC is synthesized by a two-step process involving the condensation of L-alanine, L-leucine, and L-lysine with 4-amino-3-methylcoumarin in the presence of an acid catalyst. In the first step, the three amino acids are condensed with the 4-amino-3-methylcoumarin to form a Schiff base. This is then hydrolyzed in the presence of a hydrochloric acid catalyst to form H-D-ALL-AMC hydrochloride.
科学的研究の応用
H-D-ALL-AMC is widely used in scientific research to study the kinetics of serine proteases, such as chymotrypsin, and to develop new therapeutic agents. It has been used in studies of protease-inhibitor complexes, enzyme-substrate interactions, and the design of novel inhibitors. It has also been used in studies of the structure and function of proteins, as well as studies of the mechanism of action of drugs.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQFDSCAVGWLT-WHRPDVDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














